molecular formula C9H17N3O5 B605828 Azido-PEG3-acid CAS No. 1056024-94-2

Azido-PEG3-acid

Cat. No.: B605828
CAS No.: 1056024-94-2
M. Wt: 247.25
InChI Key: VWJGWKZZFZMGGY-UHFFFAOYSA-N
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Description

Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a terminal carboxylic acid (CO2H). The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

This compound has a chemical formula of C9H17N3O5 . It contains an azide group and a terminal carboxylic acid .


Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.3 g/mol . It is a PEG derivative that increases solubility in aqueous media .

Scientific Research Applications

  • Protein PEGylation : A study by Deiters et al. (2004) discusses a method for the site-specific PEGylation of proteins using para-azidophenylalanine. This technique is useful for generating selectively PEGylated proteins for therapeutic applications, demonstrating the utility of azido groups in PEG derivatives (Deiters et al., 2004).

  • Dynamic Surface Coating for Cell Adhesion and Migration : Van Dongen et al. (2013) utilized cell-repellent azido-[polylysine-g-PEG] (APP) to create substrates for dynamic cell adhesion. This technique allows for rapid triggering of cell adhesion through the simple addition of a functional peptide, useful in tissue motility assays and patterned coculturing (Van Dongen et al., 2013).

  • Antiviral Drug Delivery : Joshy et al. (2017) developed zidovudine-loaded polyvinylpyrrolidone/stearic acid-polyethylene glycol nanoparticles for enhanced antiviral drug delivery, specifically for HIV/AIDS therapy. This approach demonstrates the potential of azido-PEG3-acid in improving the efficacy of drug delivery systems (Joshy et al., 2017).

  • Synthesis of Heterobifunctional PEG Derivatives : Hiki and Kataoka (2007) synthesized new azido-terminated heterobifunctional PEG derivatives, which are useful for conjugating various ligands through "click chemistry". These derivatives have applications in drug delivery and targeting (Hiki & Kataoka, 2007).

  • Bioconjugation Chemistry : Qu et al. (2014) demonstrated the use of this compound for the rapid one-step modification of thrombomodulin with alkylamine derivatives. This process has potential in the development of thromboresistant materials for blood-contacting surfaces, indicating the role of this compound in bioconjugation chemistry (Qu et al., 2014).

Biochemical Analysis

Biochemical Properties

Azido-PEG3-acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a stable amide bond between the carboxylic acid group of this compound and the primary amine group of the target molecule . The azide group of this compound enables Click Chemistry, allowing it to react with alkynes to form a stable triazole linkage . This reaction is bioorthogonal, meaning it does not interfere with biological processes, making this compound an ideal reagent for bioconjugation and molecular labeling .

Cellular Effects

This compound influences various cellular processes by facilitating the labeling and tracking of biomolecules within cells. The azide group of this compound can react with alkynes in a bioorthogonal manner, allowing researchers to label and track specific biomolecules without interfering with cellular functions . This capability is particularly useful in studying cell signaling pathways, gene expression, and cellular metabolism. By enabling the precise labeling of biomolecules, this compound helps researchers understand the intricate details of cellular processes and their regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds and participate in Click Chemistry reactions. The carboxylic acid group of this compound reacts with primary amine groups in the presence of activators such as EDC or HATU, forming a stable amide bond . The azide group of this compound can react with alkynes to form a stable triazole linkage through Click Chemistry . This reaction is highly specific and efficient, allowing for the precise labeling and tracking of biomolecules within biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C and can be shipped at ambient temperature . Its stability may decrease over time, leading to potential degradation and reduced efficacy in biochemical reactions . Long-term studies in in vitro and in vivo settings have shown that this compound can maintain its functionality for extended periods, but its effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, this compound is generally well-tolerated and does not exhibit significant toxic or adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to carefully determine the appropriate dosage of this compound in animal studies to avoid any toxic or adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of stable amide bonds and Click Chemistry reactions. The carboxylic acid group of this compound reacts with primary amine groups to form stable amide bonds, while the azide group participates in Click Chemistry reactions with alkynes to form stable triazole linkages . These reactions are facilitated by enzymes and cofactors that promote the formation of stable bonds and linkages, allowing this compound to be effectively utilized in various biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic polyethylene glycol spacer of this compound increases its solubility in aqueous media, facilitating its transport and distribution within biological systems . The azide group of this compound can react with specific biomolecules, allowing for targeted localization and accumulation within cells and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications. The azide group of this compound can react with specific biomolecules, directing it to particular compartments or organelles within cells . This targeted localization enhances the activity and function of this compound, allowing for precise labeling and tracking of biomolecules within specific subcellular regions .

Properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGWKZZFZMGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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